4-[(2-Methylphenoxy)methyl]piperidine hydrochloride
Description
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS: 614731-14-5) is a piperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . The compound features a piperidine ring substituted with a 2-methylphenoxymethyl group, where the phenoxy moiety is attached to the piperidine core via a methylene bridge. This structural motif is common in pharmaceutical intermediates, as piperidine derivatives are frequently used in drug design due to their bioavailability and metabolic stability .
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFGHLSIREIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589434 | |
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-14-5 | |
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉ClN₁O
- Molecular Weight : Approximately 239.75 g/mol
- Structure : The compound features a piperidine ring substituted with a 2-methylphenoxy group, contributing to its distinctive chemical behavior.
Chemistry
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is primarily used as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides or other oxidation products.
- Reduction : Capable of undergoing reduction reactions to yield alcohols or amines.
- Substitution : Engages in substitution reactions where functional groups are replaced by others.
These reactions enable the synthesis of more complex compounds that may have enhanced properties or functionalities.
Biology
In biological research, this compound is utilized to explore its effects on:
- Enzyme Interactions : Investigating how it interacts with specific enzymes can provide insights into metabolic pathways.
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity and leading to observable biological effects.
Research indicates that this compound may have implications in pharmacological studies, particularly concerning its mechanism of action on neurotransmitter systems.
Medicine
The compound shows promise in medicinal chemistry for:
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents, particularly those targeting central nervous system disorders.
- Therapeutic Uses : Preliminary studies suggest potential applications in treating conditions like depression and anxiety due to its ability to inhibit serotonin and norepinephrine reuptake, akin to selective serotonin reuptake inhibitors (SSRIs) .
Preparation Methods
The synthesis of this compound typically involves the following steps:
- Reaction of 2-Methylphenol with Piperidine : This reaction often requires a catalyst and specific conditions (e.g., heating) to facilitate the formation of an intermediate.
- Formation of Hydrochloride Salt : The final product is obtained by treating the intermediate with hydrochloric acid, followed by purification techniques such as crystallization.
Case Study 1: Enzyme Interaction Studies
A study focusing on the interaction between this compound and certain enzymes demonstrated its potential as an inhibitor. The compound was found to modulate enzyme activity significantly, suggesting its utility in further pharmacological investigations .
Case Study 2: Drug Development Research
In drug development research, this compound has been evaluated for its efficacy as an antidepressant. The findings indicated that it exhibits properties similar to established SSRIs, providing a basis for further exploration as a therapeutic agent .
Mechanism of Action
The mechanism by which 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Key Properties :
- Hazard Classification : Labeled as an irritant (Xi) .
- Safety Data: Limited toxicological information is available, but acute exposure may cause irritation to skin, eyes, or respiratory systems .
Comparison with Similar Compounds
Piperidine derivatives with substituted phenoxymethyl groups exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical and Toxicological Comparisons
Lipophilicity and Solubility
- The 2-methylphenoxy group in the target compound balances moderate lipophilicity, making it suitable for oral bioavailability .
Thermal Stability
Biological Activity
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : Approximately 189.68 g/mol
- Structure : The compound features a piperidine ring substituted with a 2-methylphenoxy group, which influences its lipophilicity and biological interactions.
The biological effects of this compound are primarily attributed to its interactions with various molecular targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.
Anticonvulsant Properties
Research indicates that derivatives of piperidine compounds exhibit anticonvulsant activity. Studies have shown that modifications in the structure can enhance efficacy against seizures, suggesting that this compound may possess similar properties .
Analgesic and Anti-inflammatory Effects
The compound has been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Antitumor Activity
Preliminary studies suggest that this compound could exhibit antitumor properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Study on Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of piperidine derivatives, including this compound, demonstrated significant activity against specific targets such as acetylcholinesterase (AChE). The findings indicated a promising role in treating conditions like Alzheimer's disease through enhanced cholinergic transmission .
Interaction with Receptors
Another research effort examined the binding affinity of this compound with various neurotransmitter receptors. The results highlighted its potential as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
